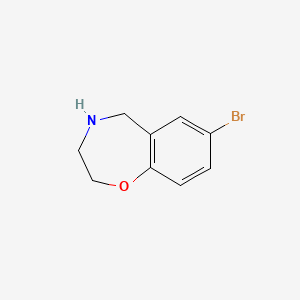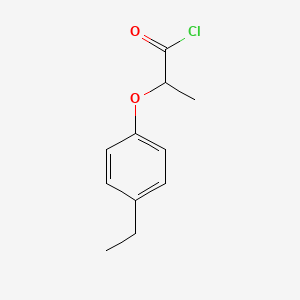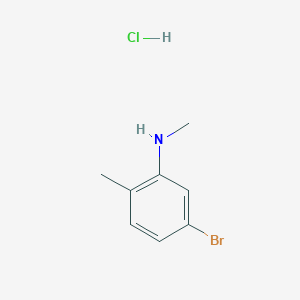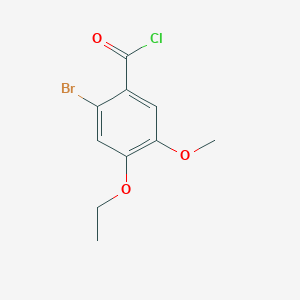
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
Vue d'ensemble
Description
“7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a chemical compound with the IUPAC name 7-bromo-4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylic acid . It has a molecular weight of 372.22 .
Molecular Structure Analysis
The InChI code for “7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine” is 1S/C15H18BrNO5/c1-15(2,3)22-14(20)17-4-5-21-12-9(8-17)6-10(16)7-11(12)13(18)19/h6-7H,4-5,8H2,1-3H3,(H,18,19) .Applications De Recherche Scientifique
Anticancer Research
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been explored for their potential as anticancer agents . Studies have shown that introducing alkyl or aralkyl and a sulfonyl group to these compounds can lead to moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . Molecular docking studies have also been conducted to understand the binding orientations of these compounds in the active sites of target proteins .
Pharmacological Role
In pharmacology, benzoxazepine derivatives are known to inhibit bile acid transport, which can be beneficial for conditions like constipation by promoting intestinal water secretion and facilitating defecation . This indicates a potential therapeutic application in gastrointestinal disorders.
Drug Design
The structural features of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine make it a valuable scaffold in drug design. Its derivatives are used as intermediates in the synthesis of more complex molecules with potential therapeutic applications . The bromo and tetrahydro components are particularly useful for modifications leading to new pharmacologically active compounds.
Molecular Docking Studies
Molecular docking is a key step in drug discovery, and 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine has been used in molecular docking studies to evaluate its interaction with biological targets. These studies help in predicting the orientation of the compound within the target’s active site and assessing its potential as a lead compound .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is used to construct more complex chemical structures, which can have various applications in medicinal chemistry and material science .
Biological Activity Studies
Research into the biological activity of hydrogenated benzazepines, which include 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine, has shown that these compounds have a wide range of biological effects. They have been studied for their potential in treating cardiovascular diseases, rheumatoid arthritis, and other conditions .
Propriétés
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKDXTZHNPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)










![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
